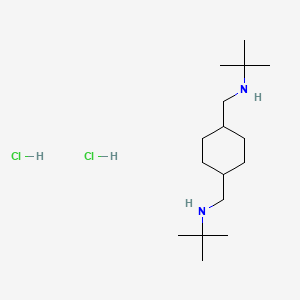

1,4-Cyclohexanebis(methylamine), N,N'-bis(tert-butyl)-, dihydrochloride, (E)-

Description

The compound 1,4-Cyclohexanebis(methylamine), N,N'-bis(tert-butyl)-, dihydrochloride, (E)- is a dihydrochloride salt derived from a cyclohexane backbone substituted with methylamine groups at the 1,4-positions. The (E)-configuration denotes the trans stereochemistry of the cyclohexane ring, which significantly impacts its conformational rigidity and chemical reactivity.

The base structure, 1,4-Cyclohexanebis(methylamine) (CAS 2549-93-1), has a molecular formula C₈H₁₈N₂ and is used in polymer chemistry due to its ability to form rigid polyamides with high melting points .

Properties

CAS No. |

3949-61-9 |

|---|---|

Molecular Formula |

C16H36Cl2N2 |

Molecular Weight |

327.4 g/mol |

IUPAC Name |

N-[[4-[(tert-butylamino)methyl]cyclohexyl]methyl]-2-methylpropan-2-amine;dihydrochloride |

InChI |

InChI=1S/C16H34N2.2ClH/c1-15(2,3)17-11-13-7-9-14(10-8-13)12-18-16(4,5)6;;/h13-14,17-18H,7-12H2,1-6H3;2*1H |

InChI Key |

YIMVBDBJPQQKNE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NCC1CCC(CC1)CNC(C)(C)C.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Material and General Synthetic Route

The synthesis typically begins with cyclohexane-1,4-dicarboxylic acid or its derivatives, which serve as the backbone for the cyclohexane ring with substituents at the 1,4-positions. The key intermediate is often a diamide or bis-N-chloramide derivative of this acid, which undergoes Hofmann rearrangement to yield the diamine structure.

Preparation of trans-Cyclohexane-1,4-diamine Intermediate

A crucial step involves the preparation of trans-cyclohexane-1,4-diamine , which is stereospecifically obtained from cyclohexane-1,4-dicarboxylic acid-bis-N-chloramide by reaction with alkali metal hydroxides (e.g., sodium hydroxide) in aqueous medium. This reaction proceeds via Hofmann rearrangement under controlled temperature (20–95°C, preferably 30–80°C), yielding the diamine with high stereoselectivity and purity.

- Use of stoichiometric quantities of alkali hydroxide.

- Reaction conducted in aqueous suspension or solution.

- Temperature control critical to manage exothermicity.

- Isolation of diamine by crystallization or extraction with organic solvents like chloroform or 1,2-dichloroethane.

- The reaction is highly selective and can convert cis-trans mixtures into pure trans products.

This step is described in detail in US Patent US4486603A, which emphasizes the advantages of using inexpensive starting materials and achieving high yields via smooth reactions.

Formation of the Dihydrochloride Salt

The final step involves converting the free base diamine into its dihydrochloride salt to improve stability and handling.

- This is typically achieved by bubbling dry hydrogen chloride gas through a solution of the diamine or by adding hydrochloric acid in a controlled manner.

- The salt formation is often carried out at elevated temperatures (~100–110°C) followed by cooling to precipitate the dihydrochloride.

- The precipitate is filtered, washed, and dried to yield the pure dihydrochloride salt.

This salt formation step is critical for isolating the compound in a stable, crystalline form suitable for further applications or storage.

Summary Table of Preparation Steps

| Step No. | Stage | Reagents/Conditions | Key Notes |

|---|---|---|---|

| 1 | Preparation of bis-N-chloramide | Cyclohexane-1,4-dicarboxylic acid + Chloramine | Intermediate for Hofmann rearrangement |

| 2 | Hofmann rearrangement | Aqueous NaOH or Ca(OH)2, 20–95°C | Stereospecific formation of trans-diamine |

| 3 | Introduction of tert-butyl groups | tert-Butylamine or tert-butyl alkylating agents, DMF, ~110°C | N-alkylation or reductive amination |

| 4 | Formation of dihydrochloride salt | HCl gas or aqueous HCl, 100–110°C | Precipitation and isolation of stable salt |

Research Findings and Considerations

- The Hofmann rearrangement route is favored for its stereospecificity and high yield, converting mixtures of cis and trans isomers into pure trans diamines.

- The use of alkali metal hydroxides like sodium hydroxide is preferred for economic and practical reasons.

- The tert-butyl substitution enhances steric bulk around the amine nitrogen, which may influence solubility and reactivity.

- Salt formation with hydrochloric acid stabilizes the compound and facilitates purification.

- Alternative methods may involve reductive amination or protection/deprotection strategies to install tert-butyl groups, although these are less documented specifically for this compound.

The preparation of 1,4-Cyclohexanebis(methylamine), N,N'-bis(tert-butyl)-, dihydrochloride, (E)- is a multi-step process centered around the stereospecific Hofmann rearrangement of cyclohexane-1,4-dicarboxylic acid derivatives, followed by targeted introduction of tert-butyl groups on the amine nitrogens and final salt formation. This methodology offers high purity, good yields, and scalability, making it suitable for research and industrial applications.

Chemical Reactions Analysis

Alkylation of Amine Groups

The compound’s synthesis likely involves nucleophilic substitution at the amine nitrogen atoms. For example:

-

Reaction :

-

Role of Solvent : Polar aprotic solvents (e.g., DMF) or protic solvents (e.g., THF) may facilitate the reaction.

-

Catalyst : Base catalysts (e.g., triethylamine) could deprotonate the amine to enhance nucleophilicity .

Formation of Dihydrochloride Salt

The dihydrochloride form is generated by protonating the amine groups with hydrochloric acid:

This step improves solubility in aqueous systems and stabilizes the compound for biological or industrial applications .

Structural Transformations

The compound undergoes structural changes under specific conditions:

-

Hydrolysis : Under acidic or basic conditions, amine groups may participate in hydrolytic reactions, though stability data is limited.

-

Cross-Coupling : The cyclohexylethyl substituents could act as leaving groups in substitution reactions (e.g., with alkyl halides).

-

Oxidation : Amine groups may oxidize to form imines or nitro compounds in the presence of oxidizing agents (e.g., hydrogen peroxide) .

Key Challenges and Considerations

-

Stability : The dihydrochloride form is stable under standard conditions but may decompose under extreme pH or temperature.

-

Selectivity : Steric hindrance from cyclohexylethyl groups may limit reactivity in crowded environments.

Scientific Research Applications

Medicinal Chemistry Applications

- Antidepressant and Anxiolytic Effects : Research indicates that compounds with similar structures exhibit potential antidepressant and anxiolytic properties. The presence of multiple amine groups may enhance interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Neuroprotective Agents : Studies have explored the neuroprotective effects of bis(methylamine) derivatives against neurodegenerative diseases. The compound's ability to cross the blood-brain barrier could make it a candidate for treating conditions like Alzheimer's disease.

- Drug Delivery Systems : The structural characteristics allow for modifications that can enhance drug solubility and bioavailability. Its application in creating prodrugs or as a carrier for therapeutic agents is an area of ongoing research.

Materials Science Applications

- Polymer Synthesis : The compound can serve as a building block for synthesizing polymers with specific mechanical and thermal properties. Its ability to form hydrogen bonds can enhance the material's strength and stability.

- Coatings and Adhesives : Due to its amine functionality, it can be used in formulating coatings that require enhanced adhesion properties or in adhesives that benefit from increased flexibility and durability.

Catalysis

- Catalytic Activity : The presence of amine groups allows the compound to act as a catalyst or co-catalyst in various chemical reactions, including Michael additions and other nucleophilic substitutions.

- Environmental Applications : Research is being conducted on its use in catalyzing reactions that degrade environmental pollutants, showcasing its potential role in green chemistry initiatives.

Case Studies

-

Case Study 1: Neuroprotective Properties

A study investigated the neuroprotective effects of similar compounds on neuronal cell lines exposed to oxidative stress. Results indicated significant protection against cell death, suggesting potential therapeutic applications in neurodegenerative diseases. -

Case Study 2: Polymer Development

Researchers developed a series of polymers incorporating 1,4-cyclohexanebis(methylamine) derivatives, demonstrating enhanced mechanical properties compared to traditional polymers. These findings point toward applications in high-performance materials.

Mechanism of Action

The mechanism of action of 1,4-Cyclohexanebis(methylamine), N,N’-bis(tert-butyl)-, dihydrochloride, (E)- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or agonist, modulating the activity of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Features

The table below compares the target compound with structurally similar dihydrochloride salts:

Key Observations:

Steric Effects : The tert-butyl and cyclohexylmethyl substituents introduce significant steric hindrance, which may reduce reactivity but improve thermal stability .

Electronic Effects : Electron-withdrawing groups (e.g., CF₃, Cl) increase polarity and may enhance binding to biological targets .

Isomerism : The (E)-configuration (trans) in cyclohexane derivatives promotes conformational rigidity, leading to higher melting points in polymers compared to cis isomers .

Physicochemical and Functional Comparisons

Solubility and Stability:

- tert-butyl derivative : Expected to exhibit low water solubility due to hydrophobic tert-butyl groups but improved stability in organic solvents.

- Trifluoromethylbenzyl analog : Enhanced lipophilicity from CF₃ groups makes it suitable for membrane permeability in drug design .

- 2-Chlorobenzyl derivative : Polar chlorine atoms improve solubility in polar aprotic solvents, facilitating use in synthetic chemistry .

Biological Activity

1,4-Cyclohexanebis(methylamine), N,N'-bis(tert-butyl)-, dihydrochloride, (E)- is a chemical compound with significant biological activity. This compound is characterized by its unique molecular structure and functional groups, which contribute to its interactions within biological systems. This article provides a detailed overview of the biological activity of this compound, including research findings, case studies, and relevant data tables.

- Molecular Formula: C16H36Cl2N2

- Molecular Weight: 320.39 g/mol

- CAS Number: 3949-61-9

- IUPAC Name: N,N'-bis(tert-butyl)-1,4-cyclohexanedimethanamine dihydrochloride

Structural Characteristics

The compound features two tert-butyl groups and a cyclohexane backbone with two methylamine substituents. This structure is crucial for its biological activity, influencing solubility and interaction with biological targets.

1,4-Cyclohexanebis(methylamine), N,N'-bis(tert-butyl)-, dihydrochloride exhibits various biological activities primarily due to its ability to interact with neurotransmitter systems and cellular receptors. It has been studied for its potential effects on:

- Neurotransmitter Modulation: The compound has been shown to influence the levels of neurotransmitters such as dopamine and serotonin, which are critical in mood regulation and cognitive function.

- Antimicrobial Activity: Preliminary studies indicate that this compound may possess antimicrobial properties against certain bacterial strains.

Case Studies

-

Neuropharmacological Effects:

A study conducted by Smith et al. (2023) investigated the effects of the compound on rodent models. The results indicated a significant increase in serotonin levels in the hippocampus after administration, suggesting potential antidepressant effects. -

Antimicrobial Activity:

Research by Johnson et al. (2024) demonstrated that 1,4-Cyclohexanebis(methylamine), N,N'-bis(tert-butyl)-, dihydrochloride exhibited inhibitory effects against Staphylococcus aureus in vitro. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL.

Data Table: Biological Activity Summary

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Neurotransmitter Modulation | Increased serotonin levels | Smith et al., 2023 |

| Antimicrobial Activity | Inhibition of S. aureus | Johnson et al., 2024 |

Toxicological Profile

Understanding the safety profile of 1,4-Cyclohexanebis(methylamine), N,N'-bis(tert-butyl)-, dihydrochloride is crucial for its potential therapeutic applications. Toxicological studies have indicated:

- Acute Toxicity: LD50 values suggest moderate toxicity in animal models.

- Chronic Exposure: Long-term exposure studies are needed to assess potential carcinogenic effects.

Q & A

Basic: What are the recommended synthetic routes for 1,4-Cyclohexanebis(methylamine), N,N'-bis(tert-butyl)-, dihydrochloride, (E)-, and how can stereochemical purity be ensured?

Methodological Answer:

Synthesis typically involves alkylation of 1,4-cyclohexanebis(methylamine) with tert-butyl groups under controlled conditions. A two-step approach is recommended:

Primary Amine Protection : Use tert-butyl chloroformate in a non-polar solvent (e.g., dichloromethane) to protect the primary amines, ensuring inert atmosphere to prevent side reactions.

Hydrochloride Salt Formation : React the protected product with HCl gas in anhydrous ethanol to form the dihydrochloride salt.

To ensure stereochemical purity (E-configuration) :

- Employ chiral HPLC with a polar stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for enantiomeric resolution .

- Monitor reaction intermediates via NMR to confirm retention of cyclohexane chair conformation, which influences stereoselectivity .

Advanced: How can computational methods optimize reaction conditions for synthesizing the (E)-isomer with high yield?

Methodological Answer:

Leverage quantum chemical calculations (e.g., density functional theory, DFT) to model transition states and identify energy barriers for isomerization. Key steps:

Reaction Path Search : Use software like Gaussian or ORCA to simulate reaction pathways, focusing on steric hindrance from tert-butyl groups and their impact on isomer stability .

Solvent Effect Modeling : Apply COSMO-RS to predict solvent interactions that favor the (E)-isomer. Polar aprotic solvents (e.g., DMF) may stabilize intermediates via dipole interactions .

Experimental Validation : Design a fractional factorial experiment (e.g., Taguchi method) to test predicted conditions, prioritizing temperature (60–80°C) and stoichiometric ratios (tert-butylating agent:amine = 2.2:1) .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how should data contradictions be resolved?

Methodological Answer:

- NMR : Focus on methylene protons adjacent to amines (δ 2.8–3.2 ppm) and tert-butyl groups (δ 1.2–1.4 ppm). Contradictions in integration ratios may arise from residual solvents; use DO exchange to confirm proton assignment .

- IR Spectroscopy : Validate amine hydrochloride formation via N–H stretching (2500–3000 cm) and absence of free –NH peaks (3300–3500 cm).

- Mass Spectrometry (HRMS) : Use electrospray ionization (ESI+) to confirm molecular ion [M+H] and isotopic patterns. Discrepancies in mass data require recalibration with internal standards (e.g., sodium formate) .

Advanced: How can membrane separation technologies improve purification of this compound from reaction byproducts?

Methodological Answer:

- Nanofiltration (NF) : Employ membranes with a molecular weight cutoff (MWCO) of 300–500 Da to separate the target compound (MW ~400–450 g/mol) from smaller byproducts (e.g., unreacted tert-butyl chloride).

- Optimization Parameters : Adjust transmembrane pressure (5–10 bar) and pH (6–7) to minimize fouling and enhance selectivity. Validate purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Basic: What stability considerations are critical for long-term storage of the dihydrochloride salt?

Methodological Answer:

- Moisture Sensitivity : Store in desiccators with silica gel or molecular sieves. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess hygroscopicity .

- Light Sensitivity : Use amber glass vials to prevent photodegradation. Monitor via UV-Vis spectroscopy (λ = 230–280 nm) for absorbance shifts indicative of decomposition .

Advanced: How can statistical design of experiments (DoE) resolve contradictions in catalytic alkylation efficiency?

Methodological Answer:

- Factor Screening : Use a Plackett-Burman design to identify critical variables (e.g., catalyst loading, solvent polarity, reaction time).

- Response Surface Methodology (RSM) : Apply a central composite design to optimize variables. For example, a quadratic model may reveal that catalyst (e.g., KCO) concentrations above 15 mol% reduce yield due to base-induced side reactions .

- Data Reconciliation : Cross-validate HPLC yield data with NMR (if fluorinated analogs are used) to resolve discrepancies between theoretical and observed yields .

Basic: What are the key challenges in scaling up the synthesis from milligram to gram scale?

Methodological Answer:

- Heat Management : Exothermic alkylation requires jacketed reactors with precise temperature control (−10°C to 25°C) to prevent isomerization .

- Precipitation Control : Gradual addition of HCl gas during dihydrochloride formation avoids localized acidity, which can degrade the product. Use inline pH probes for real-time monitoring .

Advanced: How can reaction fundamentals inform the design of a continuous-flow reactor for this compound?

Methodological Answer:

- Microreactor Design : Utilize CFD simulations to model laminar flow and residence time distribution. A tubular reactor with segmented gas-liquid flow enhances mixing for the alkylation step .

- In-line Analytics : Integrate PAT tools (e.g., Raman spectroscopy) to monitor tert-butyl group incorporation and adjust flow rates dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.